Aluminum, compd. with nickel (1:1)

Übersicht

Beschreibung

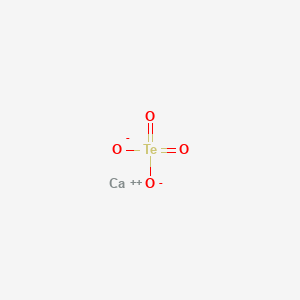

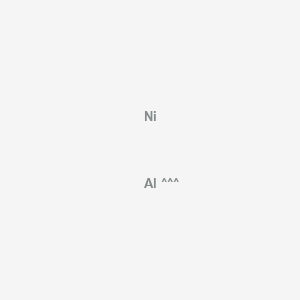

Aluminum, compd. with nickel (1:1), also known as AlNi, is a versatile chemical compound used in scientific research. It has a molecular formula of AlNi and an average mass of 85.675 Da . This compound is ideal for various applications, such as catalysts, electrochemical systems, and magnetic materials.

Synthesis Analysis

The synthesis of nano-metallic nickel supported on an alumina catalyst involves a novel method that permits the nickel and alumina to be derived from aluminium and nickel nitrates as the source of aluminium and nickel particles . The process involves a glycine-assisted combustion method with simple and inexpensive procedures .Molecular Structure Analysis

The atomic structure difference of the intermetallic precursor liquids is investigated using in-situ high-energy X-ray diffraction . The alloying reactions progressively transform the core–shell structured particle into a homogeneous alloy .Chemical Reactions Analysis

The thermochemical behavior of aluminum-coated nickel particles has been studied using molecular dynamics simulations . The melting of the shell, which is a heterogeneous process beginning at the outer surface of the particle, is followed by diffusion of aluminum and nickel atoms and inter-metallic reactions .Physical And Chemical Properties Analysis

Aluminum, compd. with nickel (1:1) has a molecular formula of AlNi and an average mass of 85.675 Da .Wissenschaftliche Forschungsanwendungen

High-Temperature Structural Materials

Aluminium-nickel alloys, particularly nickel aluminides, are known for their high-temperature strength and oxidation resistance . They maintain structural integrity at temperatures exceeding 1200°C , making them ideal for components in jet engines, gas turbines, and other high-temperature environments .

Protective Coatings

Nickel aluminides have been extensively used as protective coatings for industrial machinery and buildings due to their excellent corrosion resistance and durability . These coatings extend the life of the underlying material by providing a barrier against environmental degradation .

Powder Metallurgy

Advancements in powder metallurgy have enabled the production of aluminium-nickel alloys with controlled microstructures . This method allows for the creation of components with precise dimensions and properties, suitable for aerospace and automotive applications .

Hydrogen Storage Materials

Research into hydrogen storage has highlighted the potential of aluminium-nickel alloys to absorb and release hydrogen efficiently. This property is crucial for developing sustainable energy systems, such as fuel cells for vehicles .

Magnetic Materials

Aluminium-nickel compounds exhibit unique magnetic properties that are valuable in the development of high-performance magnets . These magnets are essential in various technological applications, including electric motors and magnetic resonance imaging (MRI) systems .

Thermal Aging Processes

3D Printing

The versatility of aluminium-nickel alloys makes them suitable for 3D printing applications. They can be used to create complex, lightweight structures with minimal waste, which is particularly beneficial in the aerospace and automotive industries .

Superalloys Development

Aluminium-nickel is a key component in the development of superalloys . These superalloys are designed to retain most of their strength even after long exposure times at elevated temperatures, making them indispensable in the manufacturing of aircraft and rocket engines .

Wirkmechanismus

Target of Action

Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily used in the field of materials science and engineering. Its primary targets are the structural and mechanical properties of the materials in which it is incorporated. For instance, it is used in the synthesis of Al-Ni alloys, which are known for their high-temperature capabilities .

Mode of Action

The interaction of aluminium and nickel results in the formation of various compounds depending on the conditions. For example, under heat treatment at 883 K, AlNi3 crystallites are observed on the aluminum grain boundaries after only 3 min . This indicates that nickel and nickel-rich phases are the initially diffusing and forming species. The mode of action of aluminium-nickel involves a complex interplay of diffusion, phase formation, and microstructural evolution .

Result of Action

The result of the action of aluminium-nickel is primarily observed in the materials it forms. For instance, Al-Ni alloys, strengthened by the Al3Ni eutectic and proeutectic phases, at room temperature reached the yield stress of 70 to 100 MPa . The yield stress of Al-Ni alloys reduces at a steady rate with temperature, retaining at 400 °C and 500 °C about 50 pct and 25 pct, respectively, of its initial room temperature level .

Action Environment

The action of aluminium-nickel is influenced by environmental factors such as temperature and pressure. For instance, the formation of AlNi3 crystallites on the aluminum grain boundaries occurs under heat treatment at 883 K . Furthermore, the action of aluminium-nickel can be influenced by geopolitical factors. For example, recent sanctions targeting Russian metals, including nickel, have impacted the global aluminium-nickel market .

Eigenschaften

IUPAC Name |

aluminum;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOKRUENSOPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12003-81-5, 638203-34-6 | |

| Record name | Aluminum, compd. with nickel (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, compd. with nickel (5:15) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638203-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065145, DTXSID10276552 | |

| Record name | Aluminum, compd. with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KSC005Q4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.675 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; Insoluble in water; [MSDSonline] | |

| Record name | Nickel aluminide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminium-nickel | |

CAS RN |

12635-29-9, 37258-79-0, 12003-78-0, 12704-83-5, 12635-27-7 | |

| Record name | Nickel alloy, base, Ni,Al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12635-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel alloy, base, Ni 95,Al 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37258-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum nickel (AlNi) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, compd. with nickel (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, compd. with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KSC005Q4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium, compound with nickel (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum-nickel alloy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel alloy, base, Ni,Al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)